Home > Products > Screening Compounds P71500 > N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide -

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide

Catalog Number: EVT-5850873
CAS Number:
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

    Compound Description: MPC-3100 is a potent, orally bioavailable purine-based inhibitor of heat shock protein 90 (Hsp90) []. It exhibits favorable in vitro and in vivo profiles, including a characteristic molecular biomarker signature of Hsp90 inhibition. MPC-3100 has shown significant antitumor effects in multiple human cancer xenograft models, leading to its selection as a clinical candidate for cancer treatment [].

    Relevance: MPC-3100 shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. The presence of this common structural feature suggests potential similarities in their physicochemical properties and potential biological activities. Additionally, the exploration of different substituents on the 1,3-benzodioxole ring in the development of MPC-3100, specifically the introduction of a bromine atom, highlights the importance of this moiety in modulating biological activity []. This information could be valuable in understanding the structure-activity relationship of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide and guiding further modifications.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

    Compound Description: SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R) []. It exhibits high affinity for the B1R with an inhibitory constant (Ki) in the nanomolar range and demonstrates 500- to 1000-fold selectivity over the bradykinin B2 receptor (B2R) []. SSR240612 has shown efficacy in various in vitro and in vivo models, including inhibiting bradykinin-induced inositol monophosphate formation, antagonizing bradykinin-induced contractions in isolated tissues, and reducing inflammation and pain in animal models []. These properties make SSR240612 a promising candidate for treating inflammatory diseases and pain.

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

    Compound Description: This compound features a tetrahydrobenzo[h]quinoline ring system fused with a 1,3-benzodioxole moiety []. The molecule exhibits a specific spatial arrangement, with the benzodioxole ring bent away from the pyridine ring to minimize steric hindrance with the cyanide substituent []. While its biological activity is not explicitly mentioned in the provided text, its unique structure suggests it could be of interest in medicinal chemistry research.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    Compound Description: AZD0530 is a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases, both belonging to the Src family kinases (SFKs) []. It exhibits low nanomolar potency against these kinases while demonstrating high selectivity over a panel of other kinases []. This selectivity makes AZD0530 a valuable tool for studying the roles of c-Src and Abl in cancer progression.

EAB-309 ((R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea)

    Compound Description: EAB-309 is a potent and novel inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT) []. It displays significant inhibitory effects on ACATs in vitro and effectively lowers plasma cholesterol levels in vivo []. These properties make EAB-309 a potential therapeutic agent for treating hypercholesterolemia and atherosclerosis.

2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4)

    Compound Description: SA 4 belongs to a series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides designed and synthesized as potential anticonvulsant agents []. This compound demonstrated promising results in preclinical studies, exhibiting significant anticonvulsant activity in the 6 Hz psychomotor seizure test, a model for partial seizures []. Notably, SA 4 exhibited 100% protection at various time points with a median effective dose (ED50) of 146.8 mg/kg, indicating its potential as a therapeutic candidate for treating epilepsy.

Pipersentan [5-(1,3-Benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine]

    Compound Description: Pipersentan is a novel, orally available endothelin receptor antagonist (ERA) that demonstrates competitive and selective inhibition of endothelin-1 (ET-1) binding to its receptors []. This compound exhibits good physicochemical properties and effectively antagonizes ET-1-induced effects, including pulmonary artery smooth muscle cell proliferation, migration, and calcium mobilization [].

Properties

Product Name

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H16ClNO4/c1-17(2,23-13-6-3-11(18)4-7-13)16(20)19-12-5-8-14-15(9-12)22-10-21-14/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

PRQUHOSPYCFMBA-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.